N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
CAS No.: 207572-68-7
Cat. No.: VC0106548
Molecular Formula: C24H36N4O6
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 207572-68-7 |
---|---|
Molecular Formula | C24H36N4O6 |
Molecular Weight | 476.6 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |
Standard InChI | InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Standard InChI Key | LZFATBMLSYHRTC-WXXKFALUSA-N |
Isomeric SMILES | C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O |
SMILES | C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Identity and Structure
Basic Identification
N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt represents the hemifumarate salt form of rilmenidine. The compound is registered with CAS number 207572-68-7 and is also identified in chemical databases as a 2:1 salt with fumaric acid . The following table summarizes its basic identification parameters:
Parameter | Value |
---|---|
CAS Number | 207572-68-7 |
Molecular Formula | C24H36N4O6 |
Molecular Weight | 476.6 g/mol |
IUPAC Name | (E)-but-2-enedioic acid; N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |
Creation Date | 2010-03-29 |
Modification Date | 2025-03-08 |
The molecular formula indicates that the compound consists of a complex structure comprising 24 carbon atoms, 36 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms . This specific molecular composition contributes to its distinctive pharmacological properties and mechanisms of action within biological systems.
Structural Descriptors
The compound can be described using various chemical notations that precisely define its molecular structure. These standardized descriptors allow for unambiguous identification in chemical databases and scientific literature. The hemifumarate salt contains two molecules of rilmenidine per molecule of fumaric acid, creating a stable crystalline structure.
Descriptor Type | Value |
---|---|
InChI | InChI=1S/2C10H16N2O.C4H4O4/c21-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h27-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChIKey | LZFATBMLSYHRTC-WXXKFALUSA-N |
SMILES | C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O |
The core structure consists of a 4,5-dihydro-1,3-oxazol-2-amine moiety with a dicyclopropylmethyl substituent attached to the nitrogen atom of the amine group . The compound's structure features two cyclopropyl rings connected to a central methyl carbon that links to the oxazolamine structure, creating a unique spatial arrangement that enables specific receptor interactions.
Physicochemical Properties
Physical Characteristics
N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt exhibits distinct physical properties that influence its formulation, storage, and administration. Understanding these properties is essential for proper handling and pharmaceutical development.
Property | Value |
---|---|
Appearance | Solid |
Color | White |
Melting Point | 106-107°C |
Storage Condition | Store at -20°C |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 8 |
Rotatable Bond Count | 10 |
The compound appears as a white crystalline solid that can be crystallized from hexane . Its melting point range of 106-107°C provides a quality control parameter for synthesis verification . For optimal stability and shelf-life, the compound should be stored at -20°C to prevent degradation and maintain its physicochemical integrity.
Solubility and Chemical Properties
The solubility profile of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt significantly influences its bioavailability and formulation possibilities in pharmaceutical preparations. Its ionization characteristics also affect its behavior in physiological environments.
Property | Value |
---|---|
Water Solubility | 7.3 mg/mL |
pKa | 7.88±0.50 (Predicted) |
Exact Mass | 476.26348488 Da |
Monoisotopic Mass | 476.26348488 Da |
The compound's water solubility of 7.3 mg/mL indicates moderate aqueous solubility, facilitating its formulation in various pharmaceutical dosage forms . The predicted pKa value of approximately 7.88 suggests that the compound exists partially ionized at physiological pH, which may impact its membrane permeability and distribution within biological systems.
Synonyms and Nomenclature
Chemical Names and Synonyms
N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt is recognized by several alternative names and identifiers in scientific literature and chemical databases. This diversity in nomenclature reflects its importance in pharmaceutical research and development.
Type | Names |
---|---|
Primary Name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt |
Alternative Chemical Names | 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, (2E)-2-butenedioate (2:1) |
(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |
2-[N-(Dicyclopropylmethyl)amino]oxazoline hemifumarate | |
Common Name | Rilmenidine hemifumarate salt |
The base compound, rilmenidine, is also known by names such as S 3341 and oxaminozoline, reflecting its development history and chemical structure . The diversity of names underscores the compound's significance across multiple scientific disciplines, from medicinal chemistry to pharmacology.
Database Identifiers
Various chemical databases assign specific identifiers to N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt, facilitating cross-referencing and information retrieval in scientific research. These identifiers enable researchers to access comprehensive information about the compound from different resources.
Database | Identifier |
---|---|
PubChem CID | 45073450 |
CAS Registry Number | 207572-68-7 |
DSSTox Substance ID | DTXSID601017676 |
Free Base CAS | 54187-04-1 |
EINECS (Free Base) | 259-021-0 |
These standardized identifiers ensure unambiguous identification of the compound across different scientific databases, facilitating data integration and knowledge exchange in pharmaceutical research . The free base form (rilmenidine without the hemifumarate) has its own distinct CAS number, reflecting the chemical distinction between the base compound and its salt form.
Pharmacological Properties
Mechanism of Action
N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt primarily functions through selective activation of I1 imidazoline receptors while also demonstrating activity at α2 adrenoceptors. This dual mechanism contributes to its effectiveness as an antihypertensive agent with potentially fewer side effects than older antihypertensive drugs.
The compound exerts its antihypertensive effects through multiple pathways:
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Central sympathoinhibitory actions via I1 imidazoline receptors in the rostral ventrolateral medulla, reducing sympathetic outflow
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Peripheral actions on α2 adrenoceptors
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Renal effects, including inhibition of Na+/H+ reverse transport
This multifaceted mechanism results in effective blood pressure reduction through decreased peripheral resistance without significant impact on cardiac output or heart rate. The selective action on I1 receptors potentially reduces sedative effects commonly observed with less selective agents.
Therapeutic Applications
The primary clinical application of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt is in the management of hypertension. Its efficacy profile compares favorably with other antihypertensive drug classes.
Therapeutic Class | Efficacy Comparison |
---|---|
Diuretics | Comparable antihypertensive efficacy |
Beta-blockers | Comparable antihypertensive efficacy |
Calcium Channel Blockers | Comparable antihypertensive efficacy |
ACE Inhibitors | Comparable antihypertensive efficacy |
The compound provides effective blood pressure control with several advantageous characteristics: minimal sedative effects at standard therapeutic doses, and no significant adverse effects on glycemic control, lipid profiles, or renal function . These properties make it particularly suitable for hypertensive patients with comorbidities such as diabetes or dyslipidemia, where metabolic neutrality is desirable.
Biological Activity
In Vitro Studies
Laboratory investigations of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt have revealed activity beyond its primary antihypertensive effects, particularly in cellular models of proliferation and apoptosis. These findings suggest potential applications in areas beyond cardiovascular medicine.
Study Type | Cell Line | Concentration | Exposure Time | Results |
---|---|---|---|---|
Cell Proliferation | K562 (human leukemia) | 25, 50, 100 μM | 24 hours | Dose-dependent inhibition of colony formation |
In human leukemia K562 cells, the compound demonstrates antiproliferative effects through multiple mechanisms. It stimulates the pro-apoptotic protein Bax, induces mitochondrial pathway disruption, and triggers apoptosis . These findings suggest potential anticancer properties that warrant further investigation, potentially expanding the therapeutic scope of this compound beyond its current applications.
In Vivo Studies
Animal studies with N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt have demonstrated effects beyond blood pressure control, particularly in models of neurodegenerative disorders. These findings highlight potential neuroprotective properties with therapeutic implications.
In N171-82Q mouse models of Huntington's disease, treatment with rilmenidine (administered intraperitoneally four times weekly) produced significant improvements in motor function. Specifically, treated mice showed enhanced forelimb grip strength and all-limbs grip strength from 12 to 22 weeks of age compared to untreated controls . Additionally, the treatment reduced levels of mutant huntingtin protein, suggesting neuroprotective mechanisms that may involve autophagy induction.
The compound's ability to induce autophagy is particularly significant, as this cellular process plays important roles in protein quality control and cellular homeostasis. Dysregulation of autophagy has been implicated in various neurodegenerative conditions, suggesting potential applications for rilmenidine in disorders characterized by protein aggregation.
Parameter | Species | Value | Route |
---|---|---|---|
LD50 | Mice | 375 mg/kg | Oral |
LD50 | Rats | 295 mg/kg | Oral |
The acute toxicity data indicates moderate toxicity in rodent models, with LD50 values in the range of 295-375 mg/kg for oral administration . This toxicity profile is consistent with other centrally-acting antihypertensive medications and reflects an acceptable safety margin relative to therapeutic doses.
Synthesis and Production
Synthetic Routes
Multiple synthetic pathways have been developed for the production of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt, providing options for manufacturing scale-up and process optimization. Two primary methods have been documented:
Method 1:
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Reaction of compound (I) with phenyl chloroformate to obtain compound (II)
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Reaction of compound (II) with aminoethanol to produce compound (III)
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Chlorination of compound (III) with dichlorosulfoxide to obtain compound (IV)
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Cyclization to produce rilmenidine
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Salt formation with fumaric acid to yield the hemifumarate salt
Method 2:
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Direct reaction of compound (I) with chloroethyl isocyanate to obtain compound (IV)
-
Cyclization to produce rilmenidine
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Salt formation with fumaric acid to yield the hemifumarate salt
These synthetic routes offer flexibility in production approaches, allowing manufacturers to optimize based on reagent availability, cost considerations, and specific quality requirements. The final salt formation step with fumaric acid is crucial for enhancing stability and solubility characteristics.
Current Research and Applications
Emerging Therapeutic Areas
Recent research on N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt has revealed potential applications beyond its established use in hypertension management. These emerging therapeutic areas represent promising directions for future clinical investigation.
The compound's demonstrated ability to induce autophagy has generated particular interest in the context of neurodegenerative disorders characterized by protein aggregation. The positive results in Huntington's disease models, specifically the reduction in mutant huntingtin levels and improvement in motor function, suggest potential applications in conditions with similar pathological mechanisms .
Additionally, the antiproliferative effects observed in leukemia cell lines warrant further investigation into potential anticancer applications. The compound's ability to regulate cell proliferation and stimulate apoptotic pathways in K562 cells suggests mechanisms that could be exploited in targeted cancer therapies, potentially as an adjunctive treatment or in combination with established chemotherapeutic agents .
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